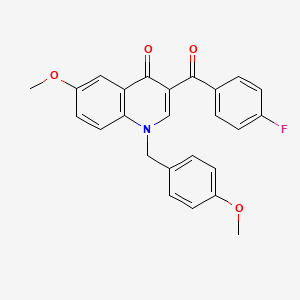

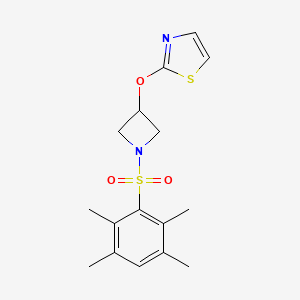

![molecular formula C19H18N4O B2533441 4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile CAS No. 1953196-02-5](/img/structure/B2533441.png)

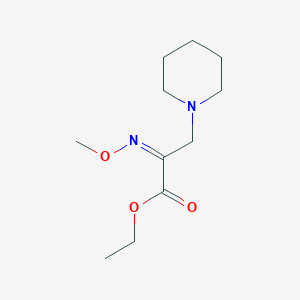

4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile , also known as tilivalline , is a naturally occurring pyrrolobenzodiazepine (PBD). It was first associated with disease in the human intestine. Specifically, PBD tilivalline produced by Klebsiella oxytoca has been linked to the pathogenesis of colitis in an animal model of antibiotic-associated hemorrhagic colitis (AAHC) . Understanding its biosynthesis, regulation, and activity is crucial due to its impact on colitis.

Synthesis Analysis

- 3-Hydroxyanthranilic Acid (3HAA) Biosynthesis : Enzymes AroX and 3-dehydroquinate synthase AroB are involved in chorismate synthesis, leading to the formation of 3HAA .

- Formation of 2-Amino-2-deoxychorismate (ADIC) : Chorismate is converted to ADIC by AdsX .

- Pathways to 3HAA : There are two pathways to produce 3HAA from ADIC. One is based on phenazine biosynthesis, where ADIC is converted to trans-2-Dihydro-3-hydroxyanthranilic acid (DHAA) by the isochorismate IcmX. DHAA is then oxidized to 3HAA by 2,3-dihydro-dihydroxybenzoate dehydrogenase DhbX. The other pathway is based on tomaymycin biosynthesis, but it is unlikely in K. oxytoca due to the lack of an annotated TomP gene .

- Activation and Peptide Synthesis : 3HAA is activated to form 3HAA-CoA. It binds to tilivalline-specific nonribosomal peptide synthases NspA/ThdA. L-proline is also activated and binds to the tilivalline-specific nonribosomal peptide synthase NpsB. An acyl transfer occurs, resulting in amide bond formation on the T 2 domain of NpsB. Finally, reductive release using NADPH yields an open N-acylprolinal (compound 6), the final product of enzymatic synthesis .

Molecular Structure Analysis

The chemical formula of tilivalline is C20H19N3O2 , and its molar mass is approximately 333.391 g/mol . The SMILES notation for tilivalline is: C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 .

Chemical Reactions Analysis

After tilivalline biosynthesis, it can spontaneously lead to either tilimycin (2) or culdesacin (3) via two different ring closures. Tilimycin can further be converted to tilivalline by elimination of a water molecule, followed by nucleophilic attack of the free indole, which is released by the bacterial tryptophanase (TnaA) .

Physical And Chemical Properties Analysis

Tilivalline is a crystalline compound. Its structure includes a hexahydropyrrolo[2,1-c][1,4]benzodiazepine ring system fused to an indole moiety. The compound is hydroxylated at position 4 and contains a carbonyl group at position 11. The presence of these functional groups contributes to its biological activity .

作用機序

特性

IUPAC Name |

4-(6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c20-11-16-10-14(7-8-21-16)19(24)23-13-17-5-3-9-22(17)12-15-4-1-2-6-18(15)23/h1-2,4,6-8,10,17H,3,5,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRMZSAGGVVUBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C3=CC=CC=C3CN2C1)C(=O)C4=CC(=NC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

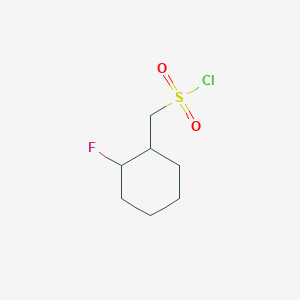

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533360.png)

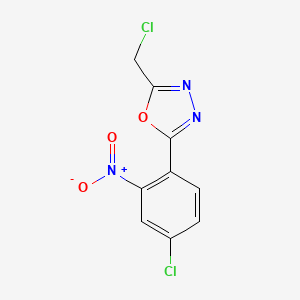

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)

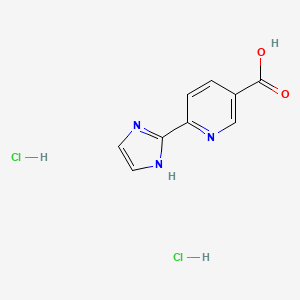

![N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2533366.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2533380.png)